2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide
Description
2,2-Dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a dimethyl group at the α-carbon and a 2-oxopiperidin-1-yl moiety attached to the para position of the phenyl ring. This structure combines lipophilic (dimethyl propanamide) and hydrogen-bonding (2-oxopiperidine) components, making it a candidate for pharmacological studies targeting neurokinin or dopamine receptors.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-12-7-9-13(10-8-12)18-11-5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONIDJQTFZKWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves the following steps:
Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Phenyl Ring: The piperidinone is then attached to a phenyl ring via a nucleophilic substitution reaction.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the piperidinone moiety to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl ring and propanamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Trifluoromethyl (-CF₃) groups (e.g., in and ) increase lipophilicity and metabolic resistance, improving CNS bioavailability .
Role of Piperidine/Piperazine Derivatives :
- Piperazine-containing analogs (e.g., CAS 289686-55-1) exhibit basicity, aiding solubility in physiological pH, whereas 2-oxopiperidine derivatives may reduce basicity but improve selectivity .
Notes and Limitations
- Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- Synthesis routes for such compounds often involve Suzuki couplings, SNAr reactions, and hydrogenation (e.g., ), but yields vary significantly (24–47%) depending on substituents .
- Computational tools like WinGX and ORTEP () are critical for crystallographic validation of these complex structures .
Biological Activity
2,2-Dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that compounds similar to this compound often exhibit multiple biological activities, including:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cancer and other diseases.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have shown significant activity against various cancer cell lines:
- In Vitro Studies :
- In Vivo Efficacy :
Neuroprotective Effects
The oxopiperidine moiety is associated with neuroprotective activities. Research indicates that compounds containing this structure can modulate neurotransmitter levels and may protect neuronal cells from apoptosis.
Study 1: Anticancer Activity in Colorectal Cancer Models
A recent study investigated the effects of a compound structurally related to this compound. The study utilized human colorectal cancer cell lines to assess the compound's ability to induce apoptosis and inhibit cell growth. Results showed that the compound effectively cleaved PARP and induced DNA laddering, hallmark indicators of apoptosis.
Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective properties of piperidine derivatives. The study highlighted their ability to enhance neurotrophic factor signaling pathways, which are crucial for neuronal survival and function.
Data Summary Table
| Activity Type | Cell Line/Model | EC50 (nM) | GI50 (nM) | In Vivo Efficacy (%) |
|---|---|---|---|---|
| Anticancer | Human colorectal DLD-1 | 270 | 229 | 63 at 50 mg/kg |
| Neuroprotection | Neuronal cell cultures | N/A | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
